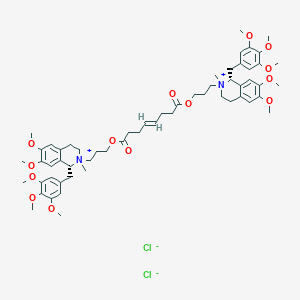

Cloruro de mivacurio

Descripción general

Descripción

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular-blocking agent. It is primarily used as a skeletal muscle relaxant during surgical procedures and mechanical ventilation. Mivacurium chloride works by competitively binding to cholinergic receptors at the motor end-plate, thereby blocking the action of acetylcholine and resulting in muscle relaxation .

Aplicaciones Científicas De Investigación

Mivacurium chloride is extensively used in medical research, particularly in studies related to anesthesia and neuromuscular blockade. It is also used in pharmacological research to study the effects of neuromuscular-blocking agents and their interactions with other drugs . Additionally, mivacurium chloride has applications in the development of new anesthetic protocols and in the study of plasma cholinesterase activity .

Mecanismo De Acción

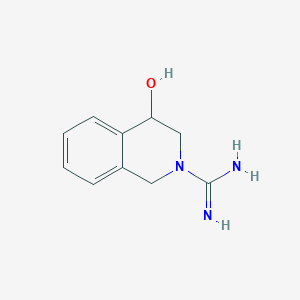

Target of Action

Mivacurium chloride is a bisbenzylisoquinolinium-based neuromuscular blocker or muscle relaxant . The primary targets of mivacurium chloride are the cholinergic receptors on the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, enabling muscle contraction.

Mode of Action

Mivacurium chloride works by binding competitively to cholinergic receptors on the motor end-plate . This antagonizes the action of acetylcholine, a neurotransmitter responsible for transmitting signals across the neuromuscular junction . As a result, mivacurium chloride blocks neuromuscular transmission, leading to muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by mivacurium chloride is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the motor end-plate, mivacurium chloride disrupts the normal signal transmission from nerve cells to muscle cells . This leads to muscle relaxation, which is essential during procedures such as surgery or mechanical ventilation .

Pharmacokinetics

Mivacurium chloride exhibits a short duration of action and is rapidly metabolized by plasma cholinesterase . The volume of distribution of mivacurium chloride is approximately 0.18 L/kg, and its clearance is around 12 ml/min/kg . The half-life of mivacurium chloride is about 34.9 minutes . These pharmacokinetic properties contribute to the drug’s bioavailability and its short duration of action .

Result of Action

The primary result of mivacurium chloride’s action is the blockade of neuromuscular transmission, leading to skeletal muscle relaxation . This makes it useful in medical procedures that require muscle relaxation, such as surgery or mechanical ventilation . The neuromuscular block produced by mivacurium chloride can be readily reversed by anticholinesterase agents .

Action Environment

The action of mivacurium chloride can be influenced by various environmental factors. For instance, deficiencies in plasma cholinesterase can lead to prolonged neuromuscular blockade . Additionally, factors such as patient age and certain drug interactions can also affect the duration and intensity of the neuromuscular block . Therefore, these factors must be considered when administering mivacurium chloride to ensure its efficacy and safety .

Análisis Bioquímico

Biochemical Properties

Mivacurium chloride functions by competitively binding to cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine . This interaction blocks neuromuscular transmission, leading to muscle relaxation. The compound is hydrolyzed by plasma cholinesterases, which is a key enzyme involved in its metabolism . The interaction with cholinesterases is crucial for its rapid breakdown and short duration of action.

Cellular Effects

Mivacurium chloride affects various types of cells, particularly skeletal muscle cells. By blocking acetylcholine receptors, it inhibits muscle contraction, leading to muscle relaxation . This inhibition can influence cell signaling pathways related to muscle contraction and relaxation. Additionally, the compound’s effect on cholinergic receptors can impact cellular metabolism and gene expression related to muscle function.

Molecular Mechanism

At the molecular level, mivacurium chloride exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction . This binding prevents acetylcholine from activating these receptors, thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction. The compound’s rapid hydrolysis by plasma cholinesterases ensures its short duration of action, making it suitable for short surgical procedures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mivacurium chloride are observed to change over time due to its rapid hydrolysis by plasma cholinesterases . The compound is stable under controlled conditions but degrades quickly once administered, leading to a rapid onset and short duration of muscle relaxation. Long-term effects on cellular function are minimal due to its quick elimination from the body.

Dosage Effects in Animal Models

In animal models, the effects of mivacurium chloride vary with different dosages. At low doses, it effectively induces muscle relaxation without significant adverse effects . At higher doses, it can cause prolonged muscle relaxation and potential toxic effects, such as histamine release leading to hypotension and flushing . The threshold for these adverse effects is dose-dependent and varies among different animal species.

Metabolic Pathways

Mivacurium chloride is primarily metabolized by plasma cholinesterases through ester hydrolysis . This metabolic pathway is crucial for its rapid breakdown and short duration of action. The interaction with cholinesterases ensures that the compound is quickly hydrolyzed into inactive metabolites, which are then excreted from the body.

Transport and Distribution

Within cells and tissues, mivacurium chloride is transported and distributed primarily through the bloodstream . It binds to plasma proteins and is rapidly hydrolyzed by plasma cholinesterases. The compound’s distribution is influenced by its binding to cholinergic receptors and its rapid metabolism, which limits its accumulation in tissues.

Subcellular Localization

Mivacurium chloride is localized at the neuromuscular junction, where it exerts its muscle-relaxing effects . The compound’s activity is directed to this specific site due to its binding to nicotinic acetylcholine receptors. Post-translational modifications and targeting signals are not significantly involved in its localization, as its primary mechanism of action is receptor binding and subsequent hydrolysis by plasma cholinesterases.

Métodos De Preparación

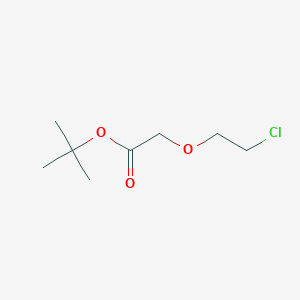

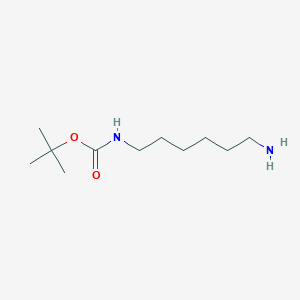

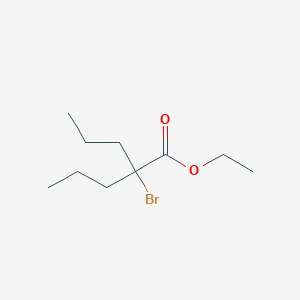

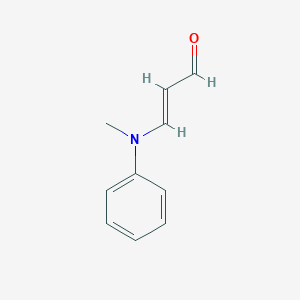

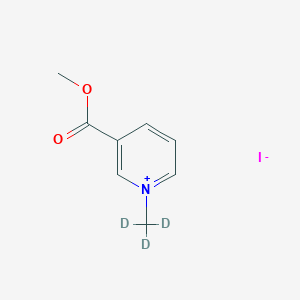

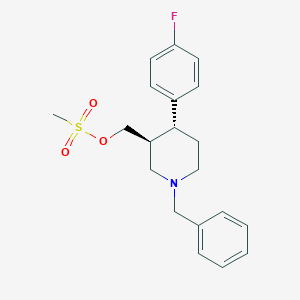

Synthetic Routes and Reaction Conditions: Mivacurium chloride is synthesized through a multi-step process involving the reaction of (E)-4-octene-1,8-dioic acid with various intermediates. One common method involves the use of ®-(+)-5’-methoxylaudanosine as a starting material. The synthesis typically involves esterification, followed by a series of reactions to form the final product .

Industrial Production Methods: Industrial production of mivacurium chloride often involves a two-step reaction process. The starting materials are relatively inexpensive and readily available. The first step involves the reaction of (E)-4-octene-1,8-dioic acid with an alcohol to form an ester. This is followed by a second reaction to produce mivacurium chloride with high purity (98% or more) through simple extraction and concentration methods .

Análisis De Reacciones Químicas

Types of Reactions: Mivacurium chloride primarily undergoes hydrolysis and esterification reactions. It is hydrolyzed by plasma cholinesterase, which breaks down the ester bonds in the molecule .

Common Reagents and Conditions: The hydrolysis of mivacurium chloride is facilitated by plasma cholinesterase, an enzyme found in the blood. Esterification reactions typically involve the use of alcohols and acids under acidic or basic conditions .

Major Products Formed: The primary products formed from the hydrolysis of mivacurium chloride are the corresponding alcohols and acids. These products are generally inactive and are excreted from the body .

Comparación Con Compuestos Similares

Similar Compounds:

- Atracurium besylate

- Cisatracurium besylate

- Doxacurium chloride

- Rocuronium bromide

Uniqueness: Mivacurium chloride is unique due to its short duration of action and rapid metabolism by plasma cholinesterase. Unlike other neuromuscular-blocking agents, mivacurium chloride does not require a specific reversal agent, making it particularly useful for short surgical procedures .

Propiedades

Número CAS |

106861-44-3 |

|---|---|

Fórmula molecular |

C58H80ClN2O14+ |

Peso molecular |

1064.7 g/mol |

Nombre IUPAC |

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;chloride |

InChI |

InChI=1S/C58H80N2O14.ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;/h13-14,31-38,45-46H,15-30H2,1-12H3;1H/q+2;/p-1/b14-13+;/t45-,46-,59?,60?;/m1./s1 |

Clave InChI |

KFWHZSUNFAPZPW-FBIVYNMFSA-M |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

SMILES isomérico |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-] |

SMILES canónico |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-] |

Key on ui other cas no. |

106861-44-3 |

Pictogramas |

Acute Toxic |

Sinónimos |

(1R,1’R)-2,2’-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinolinium Chloride ; Mivacron; BW-B 1090U; |

Origen del producto |

United States |

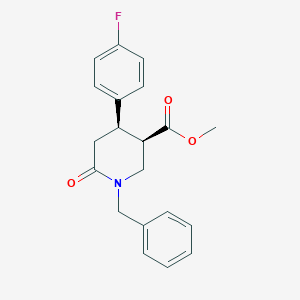

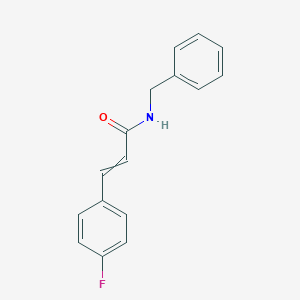

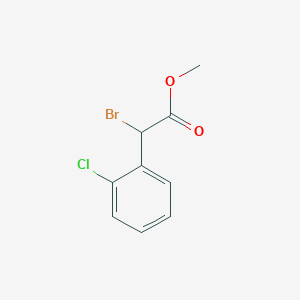

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)

![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)